1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Overview
Description
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a urea moiety, a pyrrolidine ring, and a tolyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.
Urea Formation: The urea moiety is formed by reacting an isocyanate with an amine group present in the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Similar structure but with a phenyl group instead of a tolyl group.
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-methoxyphenyl)pyrrolidin-3-yl)urea: Similar structure but with a p-methoxyphenyl group.
Uniqueness
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-3-5-13(6-4-11)19-8-12(7-14(19)22)17-15(23)18-16(2,9-20)10-21/h3-6,12,20-21H,7-10H2,1-2H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDCUWMSCZXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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